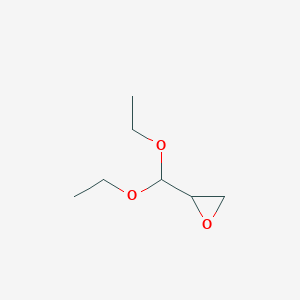

2-(Diethoxymethyl)oxirane

描述

Structure

3D Structure

属性

IUPAC Name |

2-(diethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-8-7(9-4-2)6-5-10-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQQWSQARNQPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CO1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404998 | |

| Record name | 2-(diethoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-77-7 | |

| Record name | 2-(diethoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycidaldehyde diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Diethoxymethyl Oxirane

Classical Approaches to Epoxide Formation

Traditional chemical methods for synthesizing epoxides, including 2-(diethoxymethyl)oxirane, often rely on the oxidation of alkenes or the cyclization of halohydrins.

A common and effective method for the synthesis of this compound is the epoxidation of acrolein diethyl acetal (B89532). sciencemadness.org This reaction involves the direct oxidation of the carbon-carbon double bond in the starting material to form the oxirane ring.

The epoxidation of an alkene with a peroxyacid proceeds through a concerted mechanism, often referred to as the "butterfly mechanism". masterorganicchemistry.com In this single-step process, the peroxyacid transfers an oxygen atom to the alkene. The pi bond of the alkene is broken, and two new carbon-oxygen single bonds are formed on the same face of the original double bond, resulting in a syn addition. masterorganicchemistry.comleah4sci.com This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product, making the reaction stereospecific. masterorganicchemistry.com For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide.

Various peroxyacids can be employed for the epoxidation of acrolein diethyl acetal. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its reactivity and commercial availability. masterorganicchemistry.comleah4sci.com Other peroxyacids like peracetic acid have also been successfully used. sciencemadness.org The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired epoxide. For example, using acetonitrile (B52724) as a co-reactant with hydrogen peroxide under controlled pH can lead to good yields of the epoxy acetal. sciencemadness.org In one instance, the epoxidation of acrolein diethyl acetal with peracetic acid in chloroform (B151607) at room temperature for two days resulted in an 85% conversion. sciencemadness.org Another procedure using acetonitrile and hydrogen peroxide at 50°C for six hours yielded 62% of glycidaldehyde (B58185) diethyl acetal. sciencemadness.org

| Reagent System | Yield | Reference |

| Peracetic acid/Chloroform | 85% conversion | sciencemadness.org |

| Acetonitrile/Hydrogen Peroxide | 62% | sciencemadness.org |

This table summarizes the yields obtained for the epoxidation of acrolein diethyl acetal using different reagent systems.

An alternative to peroxyacid epoxidation is the base-mediated cyclization of a suitable precursor. This typically involves the intramolecular displacement of a leaving group by an adjacent alkoxide. While specific examples for this compound are less commonly detailed in readily available literature, this general strategy is a fundamental method for epoxide synthesis. The process often starts with a halohydrin, which is formed by the reaction of an alkene with a halogen and water. Subsequent treatment with a base removes the acidic proton of the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the halogen, displacing it to form the epoxide ring.

Peroxyacid Epoxidation of Acrolein Diethyl Acetal

Chemoenzymatic Synthesis of Enantiopure this compound

The demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals, has driven the development of chemoenzymatic methods. These approaches combine the selectivity of enzymes with the efficiency of chemical synthesis. nih.govnih.govrug.nl

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org In the context of this compound, this involves the use of an enzyme that selectively reacts with one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enriched. researchgate.net Epoxide hydrolases (EHs) are particularly useful enzymes for this purpose, as they catalyze the hydrolysis of epoxides to their corresponding diols in an enantioselective manner. researchgate.net

For instance, an epoxide hydrolase from Aspergillus niger has been effectively used for the kinetic resolution of racemic this compound. researchgate.net In a preparative-scale reaction, this enzyme-catalyzed hydrolysis can yield both the unreacted epoxide and the resulting diol in high enantiomeric excess (ee). researchgate.net One study reported achieving an ee of over 99% for the remaining epoxide and 97% for the diol after a 4.5-hour reaction. researchgate.net The efficiency of such a resolution is often quantified by the enantiomeric ratio (E value), which was found to be greater than 200 in this case, indicating high selectivity. researchgate.net

| Enzyme Source | Substrate Concentration | Reaction Time | Epoxide ee | Diol ee | E Value | Reference |

| Aspergillus niger EH | 200 g/L | 4.5 h | >99% | 97% | >200 | researchgate.net |

This table presents the results of the enzymatic kinetic resolution of racemic this compound using an epoxide hydrolase from Aspergillus niger.

Asymmetric Catalysis in Epoxide Formation

While biocatalytic resolution is a powerful tool, asymmetric catalysis offers a direct route to enantiopure epoxides from prochiral starting materials, potentially avoiding the 50% theoretical yield limit of kinetic resolutions. pressbooks.pub In the context of this compound, this would involve the enantioselective epoxidation of a suitable precursor.

Recent advancements in asymmetric catalysis have led to the development of highly efficient metal-based and organocatalytic systems for epoxidation reactions. nih.govacs.orgrsc.org For instance, iron complexes with chiral tetradentate ligands have shown promise in the asymmetric epoxidation of olefins. acs.orgnih.gov These catalysts can activate hydrogen peroxide to form a high-valent metal-oxo species that then transfers an oxygen atom to the double bond in an enantioselective manner. acs.org While specific examples for the direct asymmetric epoxidation to form this compound are not extensively detailed in the provided context, the general principles of asymmetric epoxidation using catalysts like those based on iron, manganese, or chiral organic molecules (organocatalysis) are well-established and represent a viable synthetic strategy. nih.govacs.orgnih.gov

The development of such a catalytic system for this compound would require a suitable prochiral alkene precursor. The choice of catalyst and reaction conditions would be critical to achieve high enantioselectivity and yield.

Alternative Synthetic Pathways to this compound Derivatives

Besides the direct synthesis of this compound, several alternative pathways exist for the preparation of its derivatives, which can subsequently be converted to the target compound or used as valuable intermediates themselves.

Synthesis from Chloro Oxiranes and Alpha-Chloro Ketones

Functionally substituted oxiranes and their isomeric α-chloro ketones serve as versatile starting materials for the synthesis of various heterocyclic compounds and can be precursors to this compound derivatives. researchgate.net For example, 2-chloro-2-(diethoxymethyl)-3-phenyloxirane or its isomer, 1-chloro-3,3-diethoxy-1-phenylpropan-2-one, can react with nucleophiles to generate more complex molecules. researchgate.net

A specific example involves the reaction of 2-chloro-2-(diethoxymethyl)-3-phenyloxirane with 5-bromopyridin-2-amine in boiling ethanol (B145695), which yields 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride. iucr.org This demonstrates how the chloro oxirane functionality can be used to construct more elaborate molecular architectures. While this example leads to a more complex derivative, it highlights the reactivity of the chloro oxirane precursor which, under different reaction conditions or with different nucleophiles, could potentially lead to this compound.

Preparation via Acrolein Acetal and Hydrogen Peroxide

A straightforward method for the synthesis of this compound involves the epoxidation of acrolein diethyl acetal. researchgate.net Acrolein diethyl acetal can be prepared from the reaction of acrolein with ethyl orthoformate in the presence of an acidic catalyst like ammonium (B1175870) nitrate (B79036). orgsyn.org

The subsequent epoxidation of the acrolein diethyl acetal can be achieved using hydrogen peroxide. A procedure has been described where an organic nitrile reacts with hydrogen peroxide to likely form a peroxycarboximidic acid in situ. This species then acts as the epoxidizing agent. This method has been used to epoxidize acrolein diethyl acetal in a 62% yield. researchgate.net This approach provides a direct chemical route to racemic this compound, which can then be subjected to kinetic resolution as described previously.

Reactivity and Transformation Pathways of 2 Diethoxymethyl Oxirane

Ring-Opening Reactions of the Oxirane Moiety

The high degree of ring strain in the three-membered oxirane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be initiated under both nucleophilic (basic or neutral) and electrophilic (acidic) conditions. The substitution pattern on the oxirane ring dictates the regioselectivity of the nucleophilic attack.

For 2-(Diethoxymethyl)oxirane, the two carbons of the epoxide ring are C2 (substituted with the diethoxymethyl group) and C3 (unsubstituted). The diethoxymethyl group, an acetal (B89532), is expected to influence the reaction pathways through steric hindrance and electronic effects.

Nucleophilic Ring Opening Reactions

In reactions with strong, "hard" nucleophiles, the mechanism typically follows an SN2 pathway. This involves a backside attack by the nucleophile on one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry if the carbon is a stereocenter.

The reaction of epoxides with Grignard reagents (RMgX) is a fundamental method for forming carbon-carbon bonds and producing alcohols. masterorganicchemistry.comlibretexts.orgstudy.comorganicchemistrytutor.com As strong nucleophiles, Grignard reagents typically attack the less sterically hindered carbon of the epoxide ring in an SN2-like manner. masterorganicchemistry.comorganicchemistrytutor.com

For this compound, the C3 position is sterically less encumbered than the C2 position, which bears the bulky diethoxymethyl group. Therefore, the Grignard reagent is expected to attack the C3 carbon. This would result in the formation of a secondary alcohol after acidic workup.

However, the oxygen atoms of the diethoxymethyl (acetal) group could potentially act as a chelating group with the magnesium ion of the Grignard reagent. Such chelation can sometimes alter the regioselectivity of the reaction, directing the nucleophile to the more substituted C2 carbon. scilit.comresearchgate.netnih.gov This chelation-controlled pathway would lead to the formation of a primary alcohol. The actual outcome would depend on the specific Grignard reagent used and the reaction conditions. Without experimental data, it is difficult to definitively predict which pathway would be favored.

Table 1: Predicted Products from Grignard Reagent Addition to this compound

| Reagent | Predicted Major Product (Steric Control) | Predicted Major Product (Chelation Control) |

|---|

Organolithium reagents (RLi) are another class of potent carbon nucleophiles that react readily with epoxides. wikipedia.orgchemohollic.comlibretexts.org Their reactivity is generally similar to that of Grignard reagents in this context, also proceeding via an SN2 mechanism. libretexts.orglibretexts.org

The expectation is that organolithium reagents will also attack the less sterically hindered C3 position of this compound. chemohollic.com This would yield a secondary alcohol upon workup. Lithium ions are generally less Lewis acidic than magnesium halides, making chelation control less likely to be a dominant factor compared to Grignard reactions, though it cannot be entirely ruled out without empirical evidence.

Table 2: Predicted Products from Organolithium Reagent Addition to this compound

| Reagent | Predicted Major Product |

|---|

Pyridine-2-thiol exists in tautomeric equilibrium with its thione form. As a sulfur nucleophile, it can participate in the ring-opening of epoxides. This type of reaction is typically catalyzed by a base, which deprotonates the thiol to form a more potent thiolate nucleophile. The thiolate would then attack the epoxide.

Consistent with the SN2 mechanism for strong nucleophiles under basic or neutral conditions, the attack of the pyridine-2-thiolate (B1254107) anion is expected to occur at the less substituted C3 carbon of the this compound ring. This would result in the formation of a β-hydroxy thioether.

Hydrolytic Ring Opening to Vicinal Diols

The hydrolysis of epoxides is a common method for the synthesis of 1,2-diols (vicinal diols). This transformation can be catalyzed by either acid or base.

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by a weak nucleophile like water. libretexts.orgresearchgate.netunicamp.br The mechanism of acid-catalyzed ring-opening has significant SN1 character. The transition state involves a substantial buildup of positive charge on the carbon atom that is better able to stabilize it.

In the case of this compound, the C2 carbon is secondary and is adjacent to the oxygen atoms of the acetal group, which can help stabilize a positive charge through resonance. Therefore, the nucleophilic attack by water is predicted to occur preferentially at the more substituted C2 carbon. libretexts.org This regioselectivity is opposite to that observed with strong nucleophiles under basic conditions. The subsequent deprotonation of the intermediate would yield the corresponding vicinal diol. It is also important to note that the acetal group itself is susceptible to hydrolysis under acidic conditions, which could lead to side products if the reaction conditions are not carefully controlled.

Table 3: Predicted Product from Acid-Catalyzed Hydrolysis of this compound

| Reagent | Predicted Major Product |

|---|

Enzymatic Hydrolysis (Epoxide Hydrolases)

The enzymatic hydrolysis of epoxides, including this compound, is a significant biotransformation catalyzed by epoxide hydrolases (EHs). These enzymes facilitate the ring-opening of the oxirane by the addition of a water molecule, yielding the corresponding vicinal diol, in this case, 3,3-diethoxypropane-1,2-diol. EHs are notable for their ability to perform this hydrolysis without the need for cofactors and often with high enantioselectivity, making them valuable biocatalysts for producing chiral building blocks.

The mechanism of EH-catalyzed hydrolysis generally involves a nucleophilic attack on one of the epoxide's carbon atoms. This can proceed through a general base-catalyzed activation of a water molecule or via the formation of a covalent enzyme-substrate intermediate. The reaction typically occurs with inversion of configuration at the attacked stereocenter.

Epoxide hydrolases exhibit both enantioselectivity and regioselectivity, which are influenced by the substitution pattern of the oxirane ring. For a substrate like this compound, the enzyme would selectively attack one of the two enantiomers in a racemic mixture, a process known as kinetic resolution. The selectivity of the enzymatic reaction is often quantified by the enantiomeric ratio (E value). For example, studies on other epoxides have shown E values ranging from moderate to high, such as the E value of 55.6 observed for the hydrolysis of rac-phenyl glycidyl (B131873) ether by the epoxide hydrolase GmEH3 from Glycine max.

The regioselectivity of the hydrolysis—whether the nucleophilic attack occurs at the substituted (C2) or unsubstituted (C3) carbon of the oxirane ring—is also a critical factor. In the case of 2,3-disubstituted oxiranes, bacterial epoxide hydrolases have been shown to proceed in an enantioconvergent fashion, where both enantiomers of the starting material are converted into a single enantiomer of the product diol. This is achieved through regioselective attack at the (S)-configured carbon atom for both enantiomers.

Table 1: Factors Influencing Enzymatic Hydrolysis of Epoxides

| Factor | Description | Potential Impact on this compound Hydrolysis |

|---|---|---|

| Enzyme Source | Epoxide hydrolases from different organisms (bacterial, fungal, mammalian) exhibit varied substrate specificities and selectivities. | The choice of microbial source (e.g., Rhodococcus ruber, Glycine max) would determine the enantiomeric excess and yield of the resulting 3,3-diethoxypropane-1,2-diol. |

| Substrate Structure | The size and nature of substituents on the oxirane ring affect the rate and selectivity of the hydrolysis. | The diethoxymethyl group's steric bulk and electronic properties would influence its fit into the enzyme's active site, affecting both enantio- and regioselectivity. |

| Reaction Conditions | Parameters such as pH, temperature, and substrate concentration can significantly impact enzyme activity and selectivity. | Optimization of these parameters would be crucial for achieving high conversion and enantiomeric purity in the hydrolysis of this compound. |

Reactions Involving the Diethoxymethyl (Acetal) Group

Hydrolysis to Aldehyde Functionality

The diethoxymethyl group of this compound is a diethyl acetal of glycidalehyde. Acetals are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol.

The acid-catalyzed hydrolysis of the acetal functionality in this compound would first involve protonation of one of the acetal oxygen atoms by an acid catalyst (e.g., H₃O⁺). This is followed by the elimination of an ethanol (B145695) molecule to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by a water molecule on the carbocation, followed by deprotonation, yields a hemiacetal. The hemiacetal is also unstable under acidic conditions and further breaks down to release a second molecule of ethanol and the final aldehyde product, 2-oxiranylacetaldehyde (glycidaldehyde).

This hydrolysis can occur concurrently with or independently of the epoxide ring-opening, depending on the reaction conditions. For instance, treating this compound with aqueous acid could lead to the hydrolysis of both the acetal and the epoxide, resulting in the formation of glyceraldehyde.

Transacetalization Reactions

Transacetalization is a reaction in which an existing acetal reacts with an alcohol to form a new acetal, or with a diol to form a cyclic acetal. The diethoxymethyl group in this compound can undergo such reactions, typically under acid catalysis.

For example, in the presence of a diol like ethylene (B1197577) glycol and an acid catalyst, this compound can be converted to 2-(1,3-dioxolan-2-yl)oxirane. This reaction involves the exchange of the two ethoxy groups for the diol, forming a more stable five-membered cyclic acetal. Such reactions are often driven to completion by removing the released ethanol from the reaction mixture.

Transacetalization can also be an intramolecular process. If the epoxide ring of this compound is first hydrolyzed to the corresponding 3,3-diethoxypropane-1,2-diol, the resulting diol can then, under acidic conditions, undergo intramolecular transacetalization. This would involve one of the hydroxyl groups displacing an ethoxy group from the acetal, leading to the formation of a cyclic acetal, such as a substituted 1,3-dioxolane (B20135) or 1,3-dioxane.

Cascade and Tandem Reactions

Cascade or tandem reactions are processes where multiple bond-forming or breaking events occur sequentially in a single pot without isolating intermediates. This compound is a suitable substrate for such reactions due to its two distinct reactive functional groups.

Cyclization Reactions

The bifunctional nature of this compound allows it to participate in various cascade cyclization reactions, often initiated by the opening of the epoxide ring.

For instance, a nucleophile can first open the epoxide ring, generating a hydroxyl group. If the nucleophile contains an appropriate functional group, this newly formed hydroxyl group can then react intramolecularly with another part of the molecule. A common example is the reaction with an amine. The amine can first act as a nucleophile to open the epoxide, and the resulting amino alcohol can then undergo further reactions.

A more direct application of its structure involves the hydrolysis of the acetal group followed by intramolecular cyclization. Under acidic conditions, the acetal can hydrolyze to an aldehyde. The epoxide ring can also open to form a diol. The resulting molecule, containing both aldehyde and hydroxyl functionalities, can then undergo intramolecular cyclization to form cyclic hemiacetals, which are precursors to furanose or pyranose-type structures.

Table 2: Potential Tandem Cyclization Pathways

| Initiating Step | Subsequent Reaction | Potential Product Class |

|---|---|---|

| Nucleophilic epoxide ring-opening | Intramolecular reaction of the new hydroxyl group | Substituted heterocycles |

| Acid-catalyzed acetal hydrolysis | Intramolecular cyclization of the resulting aldehyde with a hydroxyl group | Cyclic hemiacetals (e.g., substituted tetrahydrofurans) |

Rearrangements and Isomerizations

Under certain conditions, this compound and its reaction intermediates can undergo rearrangements and isomerizations.

Acid-catalyzed reactions of epoxides are known to sometimes proceed through carbocation-like transition states, which can be susceptible to rearrangements. For example, protonation of the epoxide oxygen in this compound, followed by C-O bond cleavage, could lead to a partial positive charge on one of the carbon atoms. This intermediate could potentially undergo hydride or alkyl shifts, leading to rearranged products. A common rearrangement for terminal epoxides under acid catalysis is the pinacol-like rearrangement to form an aldehyde or ketone. In this case, it could isomerize to 3,3-diethoxypropanal.

Another class of rearrangement is the Beckmann rearrangement, which involves the conversion of an oxime to an amide. While not a direct reaction of this compound itself, if the molecule is first converted to an aldehyde (via acetal hydrolysis) and then to an oxime (by reaction with hydroxylamine), this oxime could then undergo an acid-catalyzed Beckmann rearrangement.

Isomerization can also be enzyme-catalyzed. Certain enzymes can catalyze the isomerization of epoxides to allylic alcohols, although this is less common than hydrolysis.

Advanced Synthetic Applications of 2 Diethoxymethyl Oxirane and Its Derivatives

Building Block in Complex Molecule Synthesis

The dual reactivity of 2-(diethoxymethyl)oxirane, stemming from its epoxide and diethyl acetal (B89532) moieties, positions it as a strategic precursor for introducing specific structural motifs into larger, more complex molecules.

The carbon framework of this compound is a suitable precursor for the synthesis of five-membered heterocyclic rings such as furans and thiazoles, which are core structures in many pharmaceuticals and natural products. mdpi.comresearchgate.netorganic-chemistry.org

Furans: The synthesis of furan derivatives can be envisioned through an acid-catalyzed intramolecular cyclization pathway. Under acidic conditions, the diethoxymethyl acetal is hydrolyzed to reveal the free aldehyde. Concurrently, the epoxide ring can be opened by a nucleophile or rearranged. A subsequent intramolecular reaction between the resulting diol or a related intermediate would lead to the formation of a substituted tetrahydrofuran, which can then be oxidized to the corresponding furan. While direct conversion pathways are specialized, the oxirane serves as a masked precursor to the necessary carbon skeleton.

Thiazoles: The synthesis of thiazoles from epoxides is a more established transformation. The reaction of this compound with a sulfur nucleophile, such as thiourea or ammonium (B1175870) thiocyanate (B1210189), can initiate the conversion. researchgate.netsysrevpharm.orgorganic-chemistry.org This process involves the nucleophilic attack of the sulfur atom on one of the epoxide carbons, leading to a ring-opening. A subsequent intramolecular cyclization and dehydration sequence, often facilitated by acid or heat, yields the thiazole ring. This method, a variation of the Hantzsch thiazole synthesis, provides a direct route to 2-aminothiazole derivatives where the substituent at the 4-position is derived from the oxirane side chain. iau.irekb.egresearchgate.net

| Target Heterocycle | Key Reagents | General Reaction Type | Potential Product from this compound |

|---|---|---|---|

| Furan | Acid Catalyst, Oxidizing Agent | Hydrolysis, Cyclization, Oxidation | Substituted Furan-2-carbaldehyde derivative |

| Thiazole | Thiourea, Acid Catalyst | Epoxide Ring-Opening, Cyclocondensation | 2-Amino-4-(1,2-dihydroxyethyl)thiazole (after acetal hydrolysis) |

Chiral epoxides are highly sought-after building blocks in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. nih.govmdpi.com The stereocenters on the oxirane ring of chiral this compound can be transferred to the final product, establishing the required stereochemistry for biological activity.

The regioselective and stereospecific ring-opening of the epoxide is the key transformation. This can be achieved with a wide range of nucleophiles, including organometallics, amines, and alcohols, often in the presence of a Lewis acid catalyst. For example, the reaction with an organocuprate can install a carbon-based side chain, while reaction with an amine can lead to the formation of chiral amino alcohols, a common structural motif in drug molecules. nih.gov The diethoxymethyl group can be retained throughout these transformations as a protected aldehyde, which can be unmasked at a later synthetic stage for further elaboration, such as reductive amination or Wittig reactions. This strategy has been employed in the synthesis of complex molecules where precise control of stereochemistry is paramount. mdpi.com

Glycopolymers, which are polymers decorated with carbohydrate moieties, have significant applications in biomedicine, including drug delivery and cell targeting. The synthesis of these materials can be achieved through the ring-opening polymerization (ROP) of functional monomers. This compound is a suitable candidate monomer for creating a polyether backbone.

The polymerization can be initiated cationically, leading to a polymer chain with repeating -(CH(CH(OEt)₂)CH₂O)- units. researchgate.net The resulting polyether is functionalized with pendant diethoxymethyl groups along its backbone. These acetal groups can be hydrolyzed to reveal aldehyde functionalities, which can then be used to attach carbohydrate molecules through techniques like reductive amination with amino-functionalized sugars. An alternative and more direct approach involves glycosylation-initiated cationic ring-opening polymerization (CROP), where a sugar derivative initiates the polymerization of the oxirane, directly incorporating the carbohydrate at the polymer chain end. nih.gov This method allows for the synthesis of well-defined neo-glycopolymers with potential for self-assembly into nanostructures. rsc.org

Stereoselective Transformations and Chiral Pool Applications

The inherent chirality and reactivity of this compound make it an excellent substrate for stereoselective reactions, allowing it to be used as a chiral pool starting material.

Starting with an enantiomerically pure form of this compound, such as the (R)- or (S)-enantiomer, allows for the synthesis of a wide array of chiral molecules. The principle of these syntheses lies in the stereospecific ring-opening of the epoxide. mdpi.comorganicreactions.org Nucleophilic attack typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon center.

For instance, the enantioselective opening of (R)-2-(diethoxymethyl)oxirane with a carbon nucleophile at the less substituted carbon atom yields a chiral alcohol with a newly formed stereocenter in a predictable configuration. This strategy is fundamental in the total synthesis of natural products where multiple stereocenters need to be set correctly. nih.gov The predictable stereochemical outcome makes chiral this compound a reliable building block for constructing complex chiral architectures.

| Starting Enantiomer | Nucleophile | Catalyst/Conditions | Product Type | Stereochemical Outcome |

|---|---|---|---|---|

| (R)-2-(diethoxymethyl)oxirane | R₂CuLi | Lewis Acid (e.g., BF₃·OEt₂) | Chiral alcohol with new C-C bond | Inversion of configuration at C-3 |

| (S)-2-(diethoxymethyl)oxirane | NaN₃ | NH₄Cl, Methanol | Chiral azido alcohol | Inversion of configuration at C-3 |

This compound can be converted into its sulfur analog, thiirane (B1199164) (also known as episulfide), with a high degree of diastereoselectivity. thieme.denih.govresearchgate.net This transformation is typically achieved by reacting the epoxide with a sulfur-transfer reagent. organic-chemistry.org Common reagents for this conversion include thiourea, potassium thiocyanate, and Lawesson's reagent. researchgate.net

Derivatization Strategies for Analytical and Medicinal Chemistry

The chemical structure of this compound allows for targeted derivatization of the epoxide moiety to facilitate its analysis by chromatographic methods or to synthesize derivatives with potential medicinal applications.

For Analytical Chemistry:

The primary goal of derivatization in analytical chemistry is to modify an analyte to improve its detection and separation. nih.gov For a molecule like this compound, which lacks a strong chromophore, derivatization is crucial for sensitive detection by techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.

The epoxide ring is the primary site for derivatization. Nucleophilic ring-opening of the oxirane is a common strategy. A variety of nucleophilic reagents can be employed to introduce a chromophoric or fluorophoric tag onto the molecule. For instance, reaction with N,N-diethyldithiocarbamate has been successfully used for the derivatization of other epoxides, allowing for their quantification at low levels by RP-HPLC with UV detection. nih.govresearchgate.net

Similarly, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes. While the acetal group in this compound is relatively stable, the hydroxyl group formed after ring-opening of the epoxide would require derivatization, typically through silylation, to make it suitable for GC analysis.

Interactive Table: Potential Derivatization Reagents for Analytical Applications

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

| N,N-Diethyldithiocarbamate | Epoxide | HPLC-UV | Introduction of a UV-active chromophore |

| Dansyl chloride | Epoxide (after hydrolysis) | HPLC-Fluorescence | Introduction of a fluorescent tag for high sensitivity |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (after epoxide opening) | GC-MS | Increases volatility and thermal stability |

| Pentafluorobenzoyl chloride | Hydroxyl (after epoxide opening) | GC-ECD | Enhances sensitivity for electron capture detection |

For Medicinal Chemistry:

In medicinal chemistry, the epoxide group serves as a versatile handle for the synthesis of diverse molecular scaffolds. The ring-opening of this compound with various nucleophiles can lead to the generation of a library of compounds with potential biological activity. The resulting 1,2-aminoalcohols, diols, or ether alcohols are common pharmacophores in many drug molecules.

The acetal group in this compound can also play a significant role in medicinal chemistry. Acetals are often used as protecting groups for aldehydes or ketones due to their stability under neutral and basic conditions, while being readily cleavable under acidic conditions. ymerdigital.com This property can be exploited in drug design for prodrug strategies or for the pH-triggered release of an active compound. nih.govnih.gov Furthermore, the incorporation of acetal motifs can influence the pharmacokinetic properties of a drug candidate. acs.orgacs.org

The synthesis of chiral derivatives is another important aspect. Chiral epoxides are valuable precursors for the enantioselective synthesis of complex molecules. mdpi.commdpi.comnih.govrsc.orgthieme-connect.com Starting from an enantiomerically pure form of this compound, a range of stereochemically defined derivatives can be accessed, which is crucial for studying structure-activity relationships in medicinal chemistry.

Polymer Chemistry Applications

The epoxide functionality of this compound makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyethers with pendant diethoxymethyl groups. google.com The presence of the acetal functionality in the side chain of the resulting polymer imparts unique properties and opens up possibilities for the synthesis of functional and degradable materials. nih.govresearchgate.netacs.org

Ring-Opening Polymerization:

The polymerization of this compound can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts, similar to other substituted oxiranes. The choice of catalyst can influence the molecular weight, polydispersity, and stereochemistry of the resulting polymer.

Properties and Applications of the Resulting Polymers:

Polymers derived from this compound would possess a polyether backbone with regularly spaced diethoxymethyl side chains. These side chains can significantly impact the polymer's properties:

Degradability: The acetal groups in the side chains are susceptible to hydrolysis under acidic conditions. researchgate.net This can lead to the degradation of the polymer into smaller, potentially water-soluble fragments, making these materials interesting for applications requiring biodegradable polymers. nih.govnih.govcornell.edu

Functionality: The acetal group can be deprotected to reveal a reactive aldehyde functionality. This "masked" aldehyde can be used for post-polymerization modification, allowing for the introduction of various functional groups or for cross-linking the polymer chains. researchgate.net

Biomedical Applications: The pH-responsive nature of the acetal group makes these polymers potential candidates for biomedical applications, such as drug delivery systems where the release of a therapeutic agent is triggered by the acidic environment of tumor tissues or endosomes. nih.gov

Interactive Table: Potential Polymerization Methods and Their Characteristics

| Polymerization Method | Typical Initiators/Catalysts | Expected Polymer Characteristics | Potential Applications |

| Anionic ROP | Alkali metal hydroxides, alkoxides | High molecular weight, controlled architecture | Specialty elastomers, surfactants |

| Cationic ROP | Protic acids, Lewis acids | Can lead to side reactions, broader molecular weight distribution | Adhesives, coatings |

| Coordination ROP | Organometallic complexes (e.g., Al, Zn, Co-based) | Stereoregular polymers, narrow molecular weight distribution | Advanced materials, biomedical devices |

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool for predicting the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. coe.edu

For oxirane systems, DFT calculations are crucial for elucidating reaction pathways, such as the photochemical ring-opening of the parent oxirane molecule. nih.gov A constrained DFT study combined with trajectory surface hopping has been used to model this dissociation, confirming a mechanism that involves ring opening followed by proton transfer and subsequent C-C bond cleavage. nih.gov Such calculations can determine reaction timescales, which are often in the femtosecond range, and identify the electronic states (e.g., S0, S1) involved in each step of the reaction. nih.gov

While specific DFT studies on the reaction mechanisms of 2-(Diethoxymethyl)oxirane are not prevalent in the literature, the principles from studies on other substituted oxiranes and related compounds can be applied. For instance, DFT at levels like M06-2X/6-31+G(d,p) is commonly used to investigate cycloaddition reactions, determining whether they proceed through concerted or stepwise mechanisms by comparing the activation energies of different pathways. mdpi.com For this compound, DFT could be employed to model its reactions with nucleophiles, predicting the regioselectivity of the epoxide ring-opening and the influence of the diethoxymethyl group on the activation barriers.

Table 1: Application of DFT to Reaction Mechanism Analysis

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Constrained DFT | Photochemical dissociation pathways, reaction timescales. nih.gov | Predicting stability and decomposition pathways under UV irradiation. |

| M06-2X Functional | Activation energies, transition state geometries. mdpi.com | Elucidating mechanisms of nucleophilic addition and ring-opening reactions. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and conformational preferences. mdpi.com

For a molecule like this compound, MD simulations can reveal the accessible conformations of the diethoxymethyl side chain and its orientation relative to the oxirane ring. The analysis of conformational behavior provides information on the local structure and chain flexibility. mdpi.com This is achieved by calculating the energies associated with the torsional rotation of specific bonds. mdpi.com The results can be used to understand how the molecule's shape changes in different environments, such as in various solvents or at different temperatures.

While specific MD studies on this compound are limited, research on similar flexible molecules demonstrates the utility of this technique. For instance, MD simulations have been used to develop force fields for molecules containing ether and alcohol groups, which are then used to predict bulk and interfacial properties. nih.gov Such simulations can identify preferential intramolecular interactions, like hydrogen bonding, and how molecules arrange themselves in the liquid state, forming structures like linear or bifurcated chains. nih.gov For this compound, MD simulations could predict its conformational ensemble and how its shape influences its physical properties and reactivity.

Computational Modeling of Biological Interactions (e.g., enzyme-substrate binding)

Computational modeling is an essential tool for understanding how molecules like this compound and its derivatives might interact with biological systems, such as enzymes. nih.gov Techniques like molecular docking and MD simulations can predict the binding modes and affinities of small molecules to protein active sites. nih.gov

Studies on related oxirane derivatives have demonstrated the utility of this approach. For example, 3-aryloxirane-2-carboxylate derivatives have been investigated for their antiproliferative activity against cancer cell lines. nih.gov In that research, molecular docking was used to study the interactions of the active compounds with cyclin-dependent kinase 1 (CDK1), a crucial enzyme in cell proliferation. nih.gov The stability of the predicted enzyme-compound complexes was then assessed using MD simulations, and binding affinities were calculated using methods like MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov

These computational approaches can identify key interactions, such as hydrogen bonds, that stabilize the binding of a ligand to its target enzyme. nih.gov Although specific studies on the biological interactions of this compound are not available, these methods could be applied to screen for potential protein targets and to understand its mechanism of action if it were to exhibit biological activity. The simulations can provide insights into how the molecule is recognized and accommodated within an enzyme's active site, guiding the design of new, more potent derivatives. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Derivatives

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal electron density, it provides a graphical representation of the regions involved in different types of non-covalent contacts.

This technique has been applied to structurally related compounds to understand their crystal packing. For example, a Hirshfeld surface analysis was performed on 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, a molecule also containing a diethoxy functional group. nih.govnih.gov The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red. mdpi.com

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts in a Diethoxy-Containing Derivative

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 47.0% | Represents contacts between hydrogen atoms, typically the most abundant in organic crystals. nih.govnih.gov |

| Cl···H | 19.5% | Interactions involving chlorine and hydrogen atoms. nih.govnih.gov |

| C···H | 12.1% | van der Waals interactions between carbon and hydrogen. nih.govnih.gov |

| F···H | 10.7% | Contacts involving fluorine and hydrogen atoms. nih.govnih.gov |

Data sourced from the analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. nih.govnih.gov

This type of analysis, if applied to crystalline derivatives of this compound, would provide valuable information on how the molecules pack in the solid state and which non-covalent forces, such as hydrogen bonds and van der Waals interactions, are most significant in stabilizing the crystal structure.

Future Directions and Research Opportunities for 2 Diethoxymethyl Oxirane

2-(Diethoxymethyl)oxirane, an epoxy acetal (B89532), represents a versatile chemical building block with significant untapped potential. Its unique structure, combining a reactive epoxide ring with a protected aldehyde functionality (the diethoxymethyl group), opens avenues for complex molecular architecture and functional materials. Future research is poised to expand its utility, focusing on stereocontrolled synthesis, novel transformations, advanced material applications, and sustainable production methodologies.

常见问题

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。